6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine
Overview
Description
Scientific Research Applications
1. Chromophore Development
6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine has been explored in the synthesis of new chromophores. A study by Nakazumi et al. (1990) investigated the preparation of 2-(amino-substituted methylene)-2H,3H-1-benzothiophene-3-ones, demonstrating the potential of these compounds in donor-acceptor chromophore development (Nakazumi, Watanabe, Maeda, & Kitao, 1990).
2. Insecticidal Activity
Research on the insecticidal properties of derivatives of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine has been conducted. Nakazumi, Kobara, and Kitao (1992) synthesized 4-(aminomethyl)thiocoumarins and found significant insecticidal activity against various pests, highlighting its potential in agricultural applications (Nakazumi, Kobara, & Kitao, 1992).
3. Antimicrobial and Anticoccidial Activity
Georgiadis (1976) explored the antimicrobial and anticoccidial activities of derivatives of 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine. The study demonstrated that amine adducts of these compounds had significant activity as coccidiostats, suggesting potential use in veterinary medicine and poultry farming (Georgiadis, 1976).
4. Heterocyclic Synthesis
The compound is also significant in the synthesis of various heterocycles. For instance, Kaye and Nocanda (2002) reported the use of Baylis-Hillman methodology to synthesize 3-substituted 2H-1-benzothiopyrans, showcasing the compound's utility in developing new heterocyclic compounds (Kaye & Nocanda, 2002).
5. Advanced Organic Synthesis
The compound plays a role in advanced organic synthesis. For example, Cozzi and Pillan (1988) described the synthesis of imidazolyl derivatives of the thiochroman ring from 3-bromo-4H-1-benzothiopyran-4-ones, demonstrating its versatility in organic chemistry (Cozzi & Pillan, 1988).
properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-thiochromen-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWIMFKGHRPBNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine | |
CAS RN |
1094350-91-0 | |
Record name | 6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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